

HFI-419: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: **HFI-419**

Cat. No.: **B8619911**

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HFI-419, a potent and selective inhibitor of Insulin-Regulated Aminopeptidase (IRAP), has emerged as a promising therapeutic candidate with significant implications for cognitive enhancement and metabolic regulation. This guide provides a comprehensive comparison of the in vitro and in vivo effects of **HFI-419**, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **HFI-419**, offering a clear comparison of its potency and efficacy across different experimental settings.

Table 1: In Vitro Efficacy of **HFI-419**

Parameter	Value	Experimental System	Reference
Inhibitory Constant (Ki)	420 nM	Recombinant IRAP	[1]
Vasoconstriction Inhibition	Prevents acetylcholine-mediated vasoconstriction	Rabbit abdominal aorta	[2][3]

Table 2: In Vivo Efficacy of **HFI-419** in Cognitive Enhancement (Rats)

Behavioral Test	Dose (i.c.v.)	Key Finding	p-value	Reference
Novel Object Recognition	0.1 nmol & 1 nmol	Increased time spent with novel object	<0.05	[4]
Spontaneous Alternation Task	0.1 nmol	Significantly enhanced spontaneous alternation scores	<0.05	[4]
Sustained Attention Task	0.1 nM	Significantly better performance than vehicle	p = 0.0256	[5]

Table 3: In Vivo Efficacy of **HFI-419** in Metabolic Regulation (Obese Zucker Rats)

Parameter	Treatment	Time Point	% Change vs. Vehicle	p-value	Reference
Blood Glucose	HFI-419	30 min post-glucose load	Decline	<0.001	[6]
60 min post-glucose load	Decline	<0.001	[6]		
90 min post-glucose load	Decline	<0.01	[6]		
Area Under the Curve (AUC) for Glucose	HFI-419	-	Significantly reduced	-	[6]

Signaling Pathways and Experimental Workflows

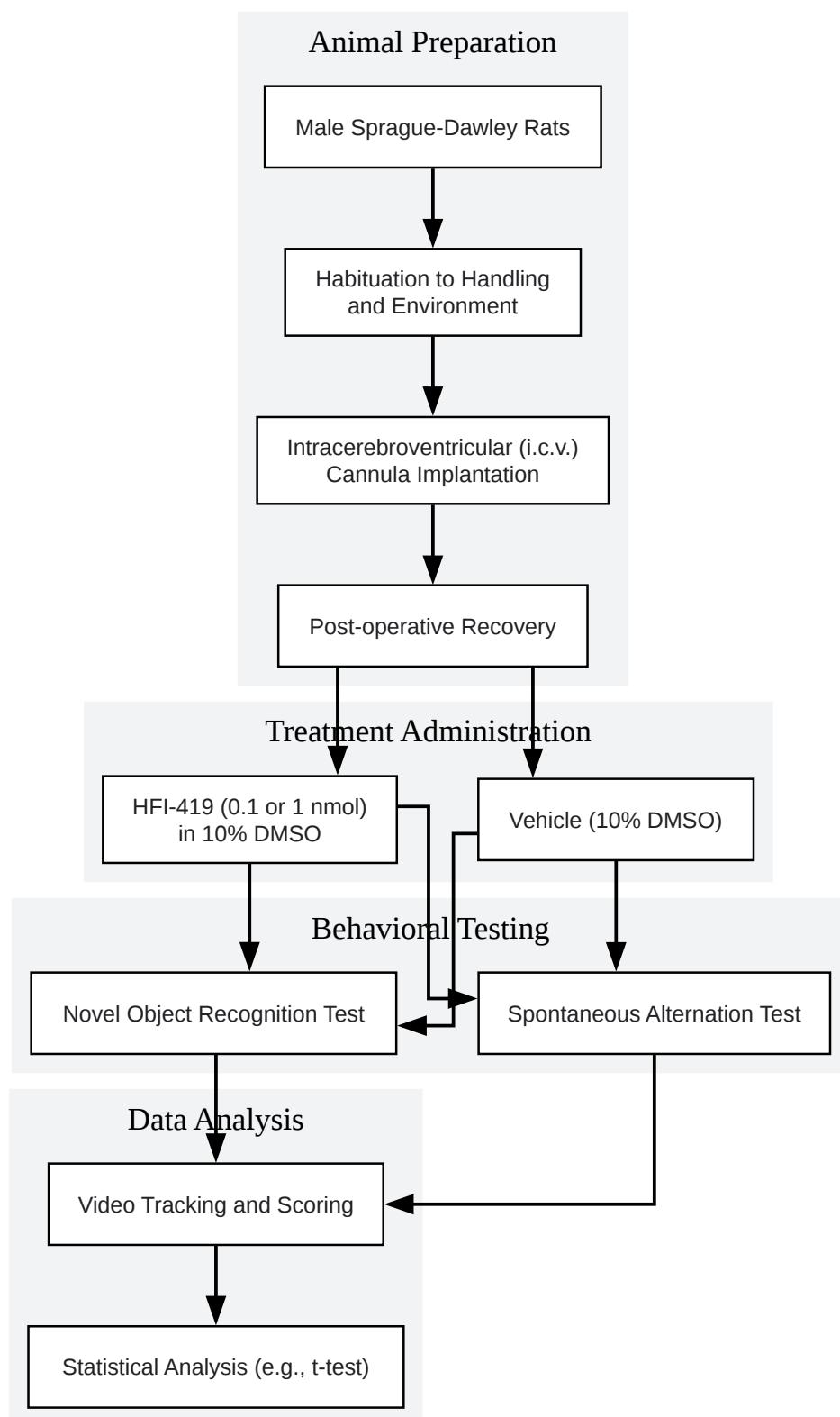
The cognitive-enhancing effects of **HFI-419** are believed to be mediated through the inhibition of IRAP, which in turn influences neuronal plasticity. The proposed signaling pathway involves the modulation of GLUT4-mediated glucose uptake and an increase in dendritic spine density.



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Proposed signaling pathway of **HFI-419** in cognitive enhancement.

The following diagram illustrates a typical experimental workflow for evaluating the *in vivo* cognitive effects of **HFI-419** in a rodent model.

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Experimental workflow for in vivo cognitive testing of **HFI-419**.

Detailed Experimental Protocols

In Vitro: Inhibition of IRAP Activity

Objective: To determine the inhibitory constant (Ki) of **HFI-419** on IRAP.

Methodology:

- Recombinant human IRAP is used.
- A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin, is used to measure enzymatic activity.
- **HFI-419** is pre-incubated with the enzyme at various concentrations.
- The reaction is initiated by the addition of the substrate.
- The rate of fluorescence increase is measured over time, reflecting the rate of substrate cleavage.
- Ki values are calculated by fitting the data to the appropriate enzyme inhibition model.

In Vivo: Novel Object Recognition (NOR) Test in Rats

Objective: To assess the effect of **HFI-419** on recognition memory.

Methodology:

- Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
- Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined time.
- Inter-trial Interval: A retention interval is introduced (e.g., 24 hours).
- Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

- Drug Administration: **HFI-419** or vehicle is administered intracerebroventricularly (i.c.v.) prior to the familiarization or test phase, depending on the study design.
- Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.

In Vivo: Intraperitoneal Glucose Tolerance Test (ipGTT) in Obese Zucker Rats

Objective: To evaluate the effect of **HFI-419** on glucose metabolism.

Methodology:

- Animal Model: Obese Zucker rats, a model of insulin resistance, are used.
- Drug Administration: **HFI-419** is administered continuously for a specified period (e.g., 2 weeks) via subcutaneously implanted osmotic minipumps.
- Fasting: Rats are fasted overnight prior to the test.
- Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting glucose levels.
- Glucose Challenge: A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
- Blood Sampling: Blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) after the glucose injection.
- Data Analysis: Blood glucose levels are measured at each time point, and the area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.[6]

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